3,3',4,4',5-Pentabromobiphenyl
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Overview
Description
3,3’,4,4’,5-Pentabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants in various products, including plastics, textiles, and electronic devices . Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5-Pentabromobiphenyl typically involves the bromination of biphenyl under controlled conditions. The reaction is carried out using bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of 3,3’,4,4’,5-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically isolated through crystallization or distillation and then purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,3’,4,4’,5-Pentabromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield brominated biphenyl oxides, while reduction can produce less brominated biphenyls .
Scientific Research Applications
3,3’,4,4’,5-Pentabromobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions and environmental conditions.
Biology: Researchers investigate its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studies focus on its potential health impacts, including endocrine disruption and carcinogenicity.
Mechanism of Action
The mechanism by which 3,3’,4,4’,5-Pentabromobiphenyl exerts its effects involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the induction of phase I and phase II detoxification enzymes, which metabolize and eliminate the compound from the body .
Comparison with Similar Compounds
2,2’,4,4’,5-Pentabromodiphenyl Ether: Another polybrominated compound used as a flame retardant.
3,3’,4,4’,5,5’-Hexabromobiphenyl: A higher brominated biphenyl with similar applications and environmental concerns.
Tetrabromobisphenol A: A widely used brominated flame retardant with different chemical properties.
Uniqueness: 3,3’,4,4’,5-Pentabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its selective interaction with the aryl hydrocarbon receptor distinguishes it from other polybrominated biphenyls and contributes to its specific toxicological profile .
Properties
CAS No. |
56307-79-0 |
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Molecular Formula |
C12H5Br5 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-phenylbenzene |
InChI |
InChI=1S/C12H5Br5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H |
InChI Key |
IUJGENMYAVALTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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